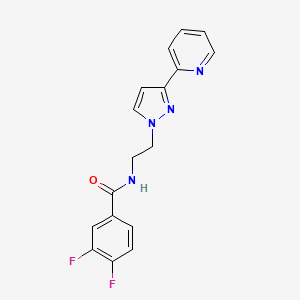

3,4-difluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4O/c18-13-5-4-12(11-14(13)19)17(24)21-8-10-23-9-6-16(22-23)15-3-1-2-7-20-15/h1-7,9,11H,8,10H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKKMPFSSJOYML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Key Synthetic Challenges

The target compound consists of two primary components:

- 3,4-Difluorobenzamide : A substituted benzamide with fluorine atoms at the 3- and 4-positions.

- 2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine : A pyrazole ring substituted with a pyridin-2-yl group at position 3 and an ethylamine chain at position 1.

Key challenges include:

Synthesis of 3,4-Difluorobenzamide

The 3,4-difluorobenzamide fragment is synthesized via a three-step process adapted from patented methodologies:

Trichloroacetylation of 1,2-Difluorobenzene

1,2-Difluorobenzene reacts with trichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 10–30°C to yield 3,4-difluoro-(α,α,α-trichloroacetyl)benzene.

Reaction Conditions :

Ammonolysis to Form 3,4-Difluorobenzamide

The trichloroacetyl intermediate is treated with aqueous ammonia at 25–40°C, followed by filtration and drying to isolate 3,4-difluorobenzamide.

Key Parameters :

Activation of Benzamide for Coupling

The benzamide is converted to its acid chloride using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in chlorobenzene at 60–80°C.

Optimization Note :

- Catalytic dimethylformamide (DMF) (0.5–1.0 wt%) accelerates activation.

- Excess SOCl₂ is removed via distillation to prevent side reactions.

Synthesis of 2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine

The pyrazole-ethylamine moiety is constructed via cyclocondensation and functionalization.

Regioselective Pyrazole Ring Formation

Pyridin-2-yl-substituted pyrazoles are synthesized via cyclocondensation of hydrazines with 1,3-diketones or acetylenic ketones:

Cyclocondensation with 1,3-Diketones

Ethyl acetoacetate reacts with pyridin-2-ylhydrazine in ethanol under nano-ZnO catalysis to yield 5-methyl-3-(pyridin-2-yl)-1H-pyrazole.

Conditions :

Alternative Route via Acetylenic Ketones

Pyridin-2-ylacetylene ketones react with hydrazine hydrate in ethanol to form regioisomerically pure pyrazoles.

Advantage : Avoids regioisomer separation.

Coupling of Moieties to Form the Final Compound

The acid chloride of 3,4-difluorobenzamide reacts with 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine in dichloromethane under Schotten-Baumann conditions.

Procedure :

- Combine equimolar acid chloride and amine in DCM.

- Add triethylamine (2.5 equivalents) dropwise at 0°C.

- Stir at room temperature for 4 hours.

- Wash with 5% HCl, dry over Na₂SO₄, and concentrate.

Data Tables

Table 1: Comparison of Pyrazole Synthesis Methods

| Method | Catalyst | Temperature | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| 1,3-Diketone cyclization | Nano-ZnO | 78°C | 95 | High (5-methyl) |

| Acetylenic ketone route | None | 25°C | 82 | Complete |

Table 2: Coupling Reaction Optimization

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DCM | 92 | 99 |

| Base | Triethylamine | 88 | 98 |

| Reaction time | 4 hours | 90 | 99 |

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or benzamide moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Pyridine halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine or benzamide derivatives.

Scientific Research Applications

Cancer Treatment

Research indicates that compounds with similar structures to 3,4-difluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide have shown promising anticancer activities. For instance, studies on pyridine and pyrazole derivatives have demonstrated their ability to inhibit tumor growth in various cancer cell lines.

Case Study: Antitumor Activity

A study evaluated the cytotoxic effects of several pyrazole derivatives against human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that specific modifications to the pyrazole ring significantly enhanced the antiproliferative effects. The presence of electron-withdrawing groups like fluorine was linked to increased potency against cancer cells .

Protein Kinase Inhibition

The compound's structure suggests potential as a protein kinase inhibitor, which is crucial for treating diseases associated with dysregulated kinase activity, including various cancers.

Case Study: Protein Kinase Inhibitors

Research has shown that certain pyrazole derivatives exhibit strong inhibitory effects on protein kinases. For example, compounds designed with a similar scaffold have been reported to effectively inhibit specific kinases involved in cancer progression, demonstrating their therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target. This interaction can trigger downstream signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Compounds

- In contrast, compounds employ thiazole, isoxazole, or thiophene rings, which may alter solubility or target specificity .

- Fluorination Patterns : The 3,4-difluoro substitution on the benzamide core is distinct from the 3,5-difluorophenyl groups in Compound 189, which could affect electronic distribution and binding pocket interactions .

- Linkers and Spacers : The ethyl linker in the target contrasts with the sulfonamide in Compound 189 and thioether groups in derivatives, impacting flexibility and hydrophobicity .

Pharmacological Implications

- Target vs.

- Fluorinated vs. Non-Fluorinated Analogs: The 3,4-difluoro groups likely enhance metabolic stability compared to nitro or cyano substituents in compounds, which may improve pharmacokinetics .

- Sulfonamide vs.

Structure-Activity Relationships (SAR)

- Fluorine Positioning: 3,4-Difluoro substitution on benzamide may optimize π-stacking and electrostatic interactions compared to mono-fluoro or chloro analogs (e.g., ’s tetrafluoropropoxy group) .

- Pyrazole Substitution : The pyridinyl group on pyrazole may enhance aromatic stacking versus thienyl or isoxazole substituents in , improving affinity for hydrophobic pockets .

- Linker Length: The ethyl spacer balances rigidity and flexibility, whereas longer chains (e.g., in ’s propylamino derivatives) might reduce potency due to entropic penalties .

Biological Activity

3,4-Difluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 396.442 g/mol. The compound features a difluorobenzamide core linked to a pyridine and pyrazole moiety, which may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Targeting Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in disease pathways. For instance, derivatives of benzamide have been explored as inhibitors of kinases involved in cancer progression .

- Interference with Cellular Processes : The incorporation of heterocycles like pyridine and pyrazole enhances the ability of these compounds to interact with biological targets, potentially modulating cellular signaling pathways associated with diseases such as cancer and parasitic infections .

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example:

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Benzamide derivative | RET kinase | 0.010 | |

| Dihydroquinazolinone analog | PfATP4 | 0.064 |

The data suggest that the presence of fluorine atoms and specific heterocycles can enhance the potency against cancer cell lines.

Antiparasitic Activity

The compound's structural features may also confer antiparasitic properties. Research has shown that modifications in the pyrazole ring can significantly affect the activity against malaria parasites:

| Analog | EC50 (µM) | Metabolic Stability (CL int µL/min/mg) | Reference |

|---|---|---|---|

| Pyrazole variant | 0.025 | 58 | |

| Unsubstituted pyrazole | 0.577 | Moderate |

These findings highlight the importance of structural optimization in enhancing both efficacy and metabolic stability.

Case Studies

- Anticancer Studies : A study involving a series of benzamide derivatives demonstrated that compounds with the difluorobenzamide scaffold showed significant inhibition of cancer cell proliferation in vitro, particularly against RET kinase-driven cancers .

- Antimalarial Research : In vivo studies on similar compounds targeting PfATP4 revealed promising results, indicating that modifications to the pyrazole structure could lead to enhanced efficacy against malaria parasites while maintaining favorable pharmacokinetic profiles .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amidation | 3,4-Difluorobenzoyl chloride, DMF, K₂CO₃, RT | 15–20% | |

| Crystallization | CHCl₃, slow evaporation | N/A |

Advanced: How do fluorine substituents and pyridylpyrazole conformation influence intermolecular interactions in crystallographic studies?

Answer:

X-ray crystallography reveals two distinct molecular conformers (A and B) in the asymmetric unit, with torsional angles between pyridyl and pyrazole rings differing by ~36° . Key findings:

- Hydrogen Bonding : N–H⋯N interactions form dimeric motifs (R₂²(8)), stabilizing the crystal lattice.

- Fluorine Effects :

Q. Table 2: Selected Crystallographic Parameters

| Parameter | Conformer A | Conformer B |

|---|---|---|

| N–H⋯N Distance | 2.96 Å | 3.07 Å |

| C6/C5N Angle | 51.58° | 49.97° |

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key peaks should researchers monitor?

Answer:

- 1H NMR :

- IR : Strong C=O stretch at ~1644 cm⁻¹ (solution) and 1695 cm⁻¹ (solid state) .

- 13C NMR : Carbonyl carbon at ~167 ppm; fluorinated aromatic carbons downfield-shifted .

Advanced: How can computational methods (e.g., DFT) predict the compound’s reactivity or binding modes in biological targets?

Answer:

- DFT Calculations : Used to optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO) for reactivity predictions. For example, pyridylpyrazole moieties show π-π stacking potential in protein binding pockets .

- Molecular Docking : Simulations with kinases or GPCRs can identify key interactions (e.g., hydrogen bonds with pyridyl nitrogen or fluorine-mediated hydrophobic contacts) .

Q. Methodological Steps :

Optimize geometry using B3LYP/6-31G(d).

Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

Dock into target proteins (e.g., PDB structures) using AutoDock Vina .

Advanced: What strategies address contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Answer:

Discrepancies may arise from:

- Metabolic Stability : Fluorine atoms improve metabolic resistance, but ethyl linker may undergo oxidation .

- Solubility : Low aqueous solubility (due to lipophilic fluorines) can reduce in vivo efficacy.

Q. Resolution Strategies :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the pyridyl ring.

- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

Advanced: How does regioselectivity in pyrazole functionalization impact the compound’s pharmacological profile?

Answer:

- Positional Effects :

- 1H-pyrazole substitution (vs. 2H) enhances metabolic stability.

- Pyridyl at position 3 improves kinase inhibition by facilitating π-stacking .

- Synthetic Challenges :

Basic: What impurities are commonly observed during synthesis, and how are they quantified?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.